molecular formula C11H5F3N2O B1392768 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1253420-47-1

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B1392768
CAS No.: 1253420-47-1
M. Wt: 238.16 g/mol
InChI Key: BQMKSDRNSZUJTN-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core with a hydroxyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted ketones under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby disrupting normal cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8-position.

    4-Hydroxy-2-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 2-position.

    4-Hydroxy-6-(methyl)quinoline-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group at the 6-position significantly enhances its stability and lipophilicity compared to similar compounds, making it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-9-8(3-7)10(17)6(4-15)5-16-9/h1-3,5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKSDRNSZUJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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